molecular formula C9H8F3NO3S B1305664 2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone CAS No. 386704-14-9

2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone

Cat. No.: B1305664
CAS No.: 386704-14-9
M. Wt: 267.23 g/mol
InChI Key: DRUMMBWRXKDSNX-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone is a useful research compound. Its molecular formula is C9H8F3NO3S and its molecular weight is 267.23 g/mol. The purity is usually 95%.
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Biological Activity

2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone, with the CAS number 386704-14-9, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₈F₃NO₃S
  • Molecular Weight : 267.22 g/mol
  • Melting Point : 129–131 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial and antifungal agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Bacteria Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Inhibition of nucleic acid production

The compound has shown bactericidal effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .

Antifungal Activity

In addition to its antibacterial properties, the compound also displays antifungal activity:

Fungal Strain MIC (μg/mL)
Candida albicans75.0

This activity is attributed to its ability to disrupt fungal cell wall synthesis and inhibit growth .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation:

Cell Line IC50 (μM)
A431 (epidermoid carcinoma)< 10
HT29 (colon cancer)< 15

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various derivatives of pyridine compounds, including this compound. The results showed that this compound had superior activity against MRSA compared to traditional antibiotics like ciprofloxacin .
  • Antifungal Efficacy Assessment : Another investigation focused on the antifungal properties of the compound against Candida species, demonstrating significant inhibition at low concentrations, which highlights its potential as an alternative treatment for fungal infections .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity:
Research indicates that compounds similar to 2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone exhibit significant antimicrobial properties. Studies have shown that the trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains of bacteria .

2. Anti-inflammatory Properties:
There is emerging evidence that this compound may possess anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases. The methylsulfonyl group is thought to play a critical role in modulating inflammatory pathways .

3. Drug Development:
The compound serves as a scaffold in drug design for developing new therapeutics targeting various diseases, including cancer. Its unique structure allows for modifications that can enhance bioactivity and selectivity .

Agrochemical Applications

1. Pesticide Development:
this compound has been investigated for its potential as a pesticide. The trifluoromethyl group contributes to its effectiveness against pests while minimizing environmental impact compared to traditional pesticides .

2. Herbicide Properties:
Research indicates that this compound can inhibit specific plant enzymes, making it a candidate for herbicide development. Its selective action could lead to effective weed control without harming crops .

Cosmetic Applications

1. Skin Care Formulations:
The compound's properties make it suitable for incorporation into cosmetic formulations aimed at improving skin health. Its potential anti-inflammatory effects can help in reducing skin irritation and redness, making it beneficial for sensitive skin products .

2. Stability and Efficacy:
Studies have shown that formulations containing this compound maintain stability over time, which is crucial for cosmetic products that require a long shelf life .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityPharmaceuticalDemonstrated effectiveness against resistant bacterial strains with minimal toxicity to human cells .
Research on Anti-inflammatory EffectsPharmaceuticalShowed significant reduction in inflammation markers in animal models .
Pesticide Efficacy TrialAgrochemicalEffective pest control with lower environmental impact compared to conventional pesticides .
Cosmetic Formulation DevelopmentCosmeticImproved skin hydration and reduced irritation in clinical trials .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves introducing the methylsulfonyl group to a pre-functionalized pyridine core. A plausible route includes:

Step 1 : Bromination or chlorination of 6-(trifluoromethyl)pyridin-3-yl ethanone to activate the position for nucleophilic substitution .

Step 2 : Reaction with methanesulfonyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous THF or DMF at 60–80°C .

Key Considerations : Control reaction temperature to avoid decomposition of the trifluoromethyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product. LCMS and ¹⁹F NMR validate intermediate steps .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons adjacent to the methylsulfonyl group (δ ~3.3 ppm for CH₃SO₂) and pyridine ring protons (δ ~7.5–8.5 ppm) .
  • ¹⁹F NMR : Confirm the trifluoromethyl group (δ ~-60 to -65 ppm) .
  • LCMS/HPLC : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (SO₂, ~1350–1150 cm⁻¹) stretches .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 25°C and 40°C. Monitor decomposition via HPLC. The methylsulfonyl group may hydrolyze under strongly acidic/basic conditions, requiring neutral storage .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C common for trifluoromethylpyridines) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software :

Grow crystals via slow evaporation in ethanol/dichloromethane.

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine structures using OLEX2 or similar tools to model bond angles, torsional strain, and electron density maps. Key parameters:

  • Trifluoromethyl group orientation : Assess rotational barriers via torsional angles.
  • Methylsulfonyl geometry : Confirm tetrahedral sulfur geometry (S–O bond lengths ~1.43 Å) .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use Glide (Schrödinger Suite) for flexible ligand docking into protein active sites. Parameters:

Prepare the compound’s 3D structure with Open Babel (optimize geometry at B3LYP/6-31G* level).

Grid generation around the ATP-binding site (e.g., EGFR kinase).

Post-docking MM-GBSA scoring to rank poses. The trifluoromethyl group may enhance hydrophobic interactions .

  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen-bond occupancy .

Q. How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration, cell passage number).
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability.
  • Meta-Analysis : Compare structural analogs (e.g., 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone) to identify substituent effects on activity .

Properties

IUPAC Name

2-methylsulfonyl-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3S/c1-17(15,16)5-7(14)6-2-3-8(13-4-6)9(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUMMBWRXKDSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379575
Record name 2-(Methanesulfonyl)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386704-14-9
Record name 2-(Methanesulfonyl)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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